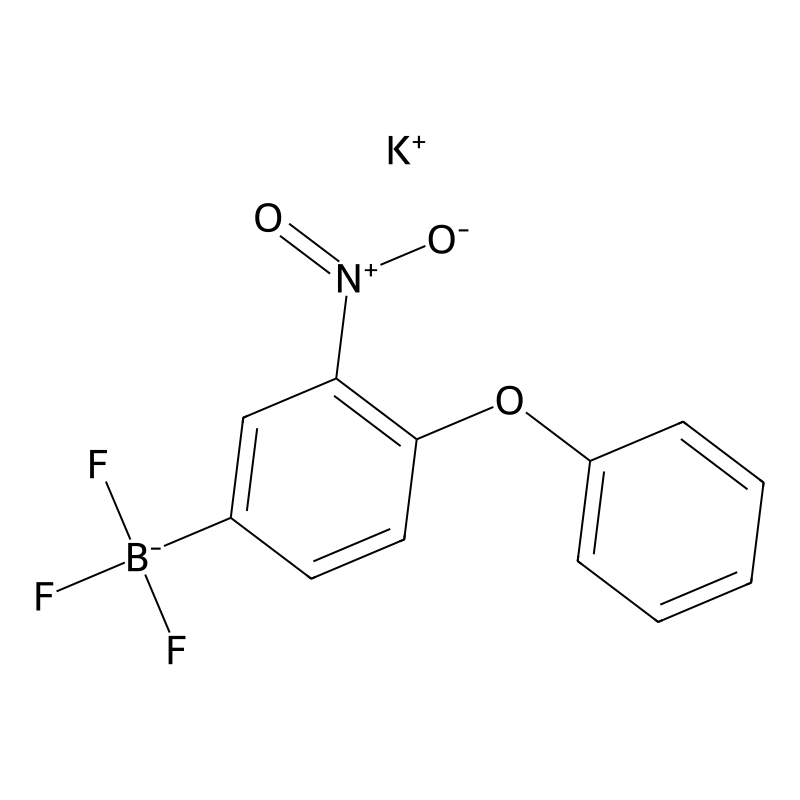

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a specialized chemical compound with the molecular formula and a molecular weight of 276.10 g/mol. It features a boron atom bonded to a trifluoromethyl group and a phenoxyphenyl moiety, which includes a nitro substituent at the 3-position. This compound is recognized for its unique structural characteristics, making it valuable in various chemical applications.

The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide can be achieved through several methods:

- Borylation of Aryl Bromides: Utilizing bis-boronic acids in a transition-metal-free borylation reaction under mild conditions can yield this compound. The reaction proceeds without requiring deprotection steps .

- Direct Reaction with Potassium Trifluoroborate: Reacting 3-nitro-4-phenoxyphenyl derivatives with potassium trifluoroborate in appropriate solvents can also produce this compound.

These methods highlight the versatility and accessibility of synthesizing potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide.

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide finds utility in various fields:

- Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: Potential use in developing pharmaceuticals due to its unique structural features.

- Material Science:

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Potassium trifluoro(4-methoxyphenyl)borate | 192863-36-8 | 0.97 |

| Potassium trifluoro(3-methoxyphenyl)borate | 438553-44-7 | 0.95 |

| Potassium (3,4-dimethoxyphenyl)trifluoroboranuide | 705254-33-7 | 0.88 |

| Potassium (4-hydroxyphenyl)trifluoroborate | 1015082-71-9 | 0.91 |

| Potassium (4-(benzyloxy)phenyl)trifluoroborate | 850623-47-1 | 0.80 |

Uniqueness

The uniqueness of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide lies in its specific nitro and phenoxy substituents, which may impart distinct reactivity and biological properties compared to other similar compounds listed above. This makes it a candidate for specialized applications in organic synthesis and medicinal chemistry.